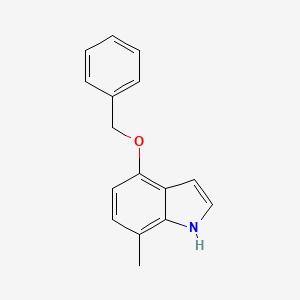

4-(Benzyloxy)-7-methyl-1H-indole

Übersicht

Beschreibung

4-(Benzyloxy)-7-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a benzyloxy group at the 4-position and a methyl group at the 7-position of the indole ring. Indoles are a significant class of heterocyclic compounds widely found in nature, particularly in alkaloids and tryptophan derivatives. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-7-methyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindole and benzyl bromide.

Reaction Conditions: The reaction involves the alkylation of 4-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzyloxy group.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)-7-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out on the indole ring using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products:

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of nitro or halogen groups on the indole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Benzyloxy)-7-methyl-1H-indole has been investigated for its pharmacological properties , particularly its potential as an anticancer and antimicrobial agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote tumor growth and survival.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics. Its efficacy against a range of pathogens is currently under investigation, highlighting its potential role in combating antibiotic resistance.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, which can lead to the development of novel therapeutic agents.

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression, thus providing a therapeutic avenue for treatment .

Receptor Binding

Research is ongoing into how this compound binds to various receptors, including those involved in inflammation and metabolic regulation. These studies aim to clarify the compound's role in modulating biological responses .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in drug development. For instance:

- A study demonstrated that derivatives of this compound showed improved potency in cellular assays compared to initial lead compounds, indicating a promising direction for future drug candidates .

- Another research effort focused on optimizing the synthesis process to enhance yield and reduce costs, making it more feasible for large-scale production .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, contributing to its binding affinity. The exact molecular pathways and targets are still under investigation, but the compound’s structural features suggest potential interactions with various biological systems.

Vergleich Mit ähnlichen Verbindungen

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)phenol

- 4-(Benzyloxy)-2-hydroxybenzylidene

Comparison: 4-(Benzyloxy)-7-methyl-1H-indole is unique due to the presence of both a benzyloxy group and a methyl group on the indole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 4-(Benzyloxy)phenol lacks the indole ring, which significantly alters its reactivity and biological activity. Similarly, 4-(Benzyloxy)-2-hydroxybenzaldehyde has different functional groups that influence its chemical behavior and applications.

Biologische Aktivität

4-(Benzyloxy)-7-methyl-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a benzyloxy group and a methyl group at the 4 and 7 positions, respectively. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A benzyloxy group, which enhances its lipophilicity and may improve its interaction with biological membranes.

- A methyl group that can influence its reactivity and binding affinity with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.

Enzyme Interactions

Interaction studies have focused on the compound's binding affinity with specific enzymes and receptors. It has been noted for its potential to act as an inhibitor for certain kinases involved in cancer progression, which is crucial for developing targeted therapies. The binding affinity studies reveal that this compound interacts effectively with these biological targets, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparison with Similar Compounds

The unique properties of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Benzyloxyindole | Indole with benzyloxy group | Precursor for many biologically active compounds |

| 5-Benzyloxyindole | Benzyloxy at position 5 | Different reactivity patterns in electrophilic substitutions |

| 7-Methylindole | Methyl group at position 7 | Lacks the benzyloxy group, affecting solubility and reactivity |

| Indomethacin | Indole derivative with anti-inflammatory properties | Established drug with significant clinical use |

The presence of both the benzyloxy and methyl groups in this compound contributes to its distinctive chemical reactivity and biological profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Studies : Research has indicated that this compound may induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within cancer cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins, supporting its role as a lead compound in drug design targeting specific kinases involved in tumorigenesis .

Eigenschaften

IUPAC Name |

7-methyl-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOWFISTBQALKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694569 | |

| Record name | 4-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-90-2 | |

| Record name | 4-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.